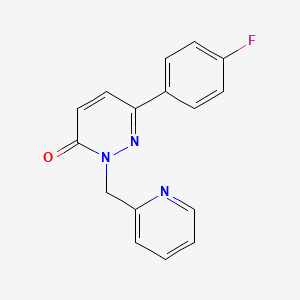
6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H12FN3O and its molecular weight is 281.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antioxidant Activity
6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one derivatives have shown promising applications in anticancer treatments. Synthesized derivatives have demonstrated significant inhibitory effects on the viability of various human cancer cell lines, including liver, breast, and leukemia. Moreover, some derivatives have shown potential as antiangiogenic agents, inhibiting proangiogenic cytokines involved in tumor progression. Additionally, these compounds have exhibited potent antioxidant activities, scavenging free radicals effectively (Kamble et al., 2015).
Molecular Docking and Structure Analysis
The compound has also been studied for its structural characteristics and interactions with biological targets. Molecular docking studies have been conducted to understand the interaction of these derivatives with biological targets like cyclin-dependent kinase proteins and DNA. These studies help in understanding the potential mechanism of action of these compounds in various biological activities. Crystal structure analysis and density functional theory (DFT) calculations have been performed to elucidate the structural details and predict the behavior of these compounds under different conditions (Mehvish & Kumar, 2022).
Synthesis Methods
There's significant interest in the synthesis methods of these compounds due to their biological relevance. Various synthesis routes have been explored, including microwave irradiation conditions, which offer rapid synthesis compared to conventional methods. These methods provide high-purity yields and are crucial in synthesizing derivatives for further biological studies (Ashok et al., 2006).
Optical and Electronic Properties
Studies have also focused on the optical and electronic properties of these derivatives. For instance, compounds containing the 6-(4-fluorophenyl)pyridazin-3(2H)-one moiety have been incorporated into polymer light-emitting diodes to tune their emission spectra. The structural role of these compounds in influencing the electronic property and manipulating the triplet energy level of the complexes is of great interest for materials science applications (Cho et al., 2010).
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-6-4-12(5-7-13)15-8-9-16(21)20(19-15)11-14-3-1-2-10-18-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPOVLXOMCXVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2503261.png)
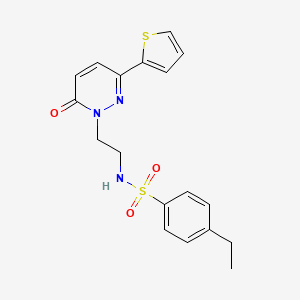
![methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2503264.png)
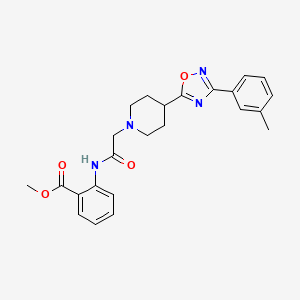
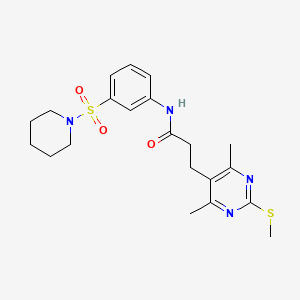
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)
![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)
![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)
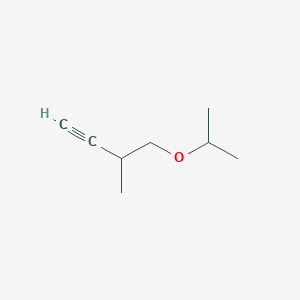
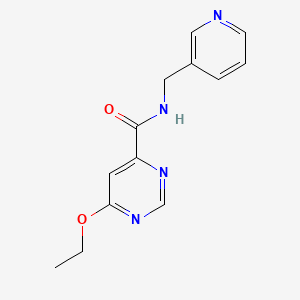
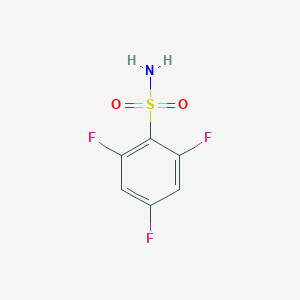
![2-BENZO[D]1,3-DIOXOLEN-5-YL-3-((4-ETHOXYPHENYL)AMINO)INDEN-1-ONE](/img/structure/B2503281.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)
![2-chloro-N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide](/img/structure/B2503283.png)
